3-(2-Ethoxyethoxy)-5-fluorophenylZinc bromide
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Overview
Description
3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-5-fluorophenyl bromide with zinc in the presence of a suitable activator, such as iodine or a catalytic amount of copper(I) bromide. The reaction is carried out in anhydrous THF under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2-ethoxyethoxy)-5-fluorophenyl bromide+ZnTHF, I23-(2-ethoxyethoxy)-5-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It reacts with organic halides or pseudohalides in the presence of transition metal catalysts (e.g., palladium, nickel) to form carbon-carbon bonds.
Nucleophilic addition: It can add to electrophilic carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution reactions: It can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Catalysts: Palladium(II) acetate, nickel(II) chloride
Solvents: Anhydrous THF, diethyl ether
Conditions: Inert atmosphere (e.g., nitrogen or argon), low to moderate temperatures (0-50°C)
Major Products
Cross-coupling products: Biphenyl derivatives, styrenes
Addition products: Secondary and tertiary alcohols
Substitution products: Substituted aromatic compounds
Scientific Research Applications
3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide is used in various scientific research applications, including:
Organic synthesis: It is a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material science: It is used in the preparation of functionalized polymers and advanced materials.
Medicinal chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.
Catalysis: It serves as a precursor for the development of novel catalytic systems.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo oxidative addition to transition metal catalysts. This intermediate then participates in various coupling reactions, forming new carbon-carbon bonds. The ethoxyethoxy group and fluorine atom influence the electronic properties of the phenyl ring, enhancing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide
- 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide
- 3-(2-ethoxyethoxy)-5-fluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the fluorine atom at the 5-position of the phenyl ring enhances its nucleophilicity and stability. Additionally, the ethoxyethoxy group provides steric hindrance, reducing side reactions and improving the overall yield of desired products.
Properties
Molecular Formula |
C10H12BrFO2Zn |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-ethoxyethoxy)-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO2.BrH.Zn/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;;/h4-5,8H,2,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DIDCHHDOTXMCFE-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
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